(1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-indol-3-yl)(thiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE is a complex organic compound that features an indole core, a thiophene ring, and a phenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the thiophene-2-carbonyl group and the phenoxyethyl group. Common reagents used in these reactions include indole derivatives, thiophene-2-carboxylic acid, and phenoxyethyl halides. The reactions are often carried out under controlled conditions such as refluxing in organic solvents like dichloromethane or toluene, with catalysts like palladium or copper to facilitate coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of 1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The thiophene ring may enhance the compound’s ability to interact with biological membranes, improving its bioavailability. The phenoxyethyl group can influence the compound’s overall pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
- **1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE shares structural similarities with other indole derivatives, such as indole-3-acetic acid and indole-3-carbinol.
Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and 2,5-dimethylthiophene are structurally related due to the presence of the thiophene ring .
Uniqueness
The uniqueness of 1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE lies in its combination of the indole core, thiophene ring, and phenoxyethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C25H25NO2S |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
[1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]indol-3-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C25H25NO2S/c1-17(2)19-11-10-18(3)15-23(19)28-13-12-26-16-21(20-7-4-5-8-22(20)26)25(27)24-9-6-14-29-24/h4-11,14-17H,12-13H2,1-3H3 |
InChI Key |
SKMZMDARNVBAJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.